1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-
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Overview
Description
3-amino-1H,5H,6H,7H,8H-pyrazolo[1,2-a]pyridazin-1-one is a heterocyclic compound that features a pyrazolo-pyridazinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H,5H,6H,7H,8H-pyrazolo[1,2-a]pyridazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-1H,5H,6H,7H,8H-pyrazolo[1,2-a]pyridazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo-pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted pyrazolo-pyridazinones, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for treating infections and cancer.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-amino-1H,5H,6H,7H,8H-pyrazolo[1,2-a]pyridazin-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens and cancer cells. The compound’s ability to induce apoptosis and inhibit cell proliferation is attributed to its interaction with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar pharmacological activities.
Pyridazine: A related compound with a simpler structure but similar biological properties.
Pyridazinone: Known for its diverse pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness
3-amino-1H,5H,6H,7H,8H-pyrazolo[1,2-a]pyridazin-1-one is unique due to its specific structural features that confer distinct biological activities. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-amino-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one |
InChI |
InChI=1S/C7H11N3O/c8-6-5-7(11)10-4-2-1-3-9(6)10/h5H,1-4,8H2 |
InChI Key |
AYHDJFIWCUDCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=O)C=C(N2C1)N |
Origin of Product |
United States |
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